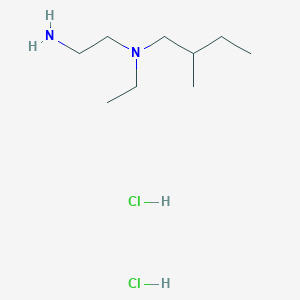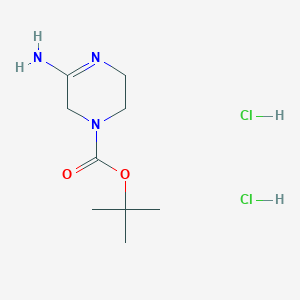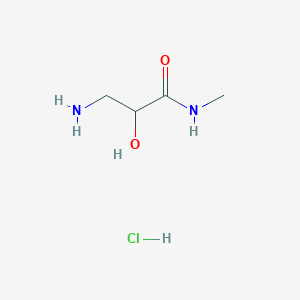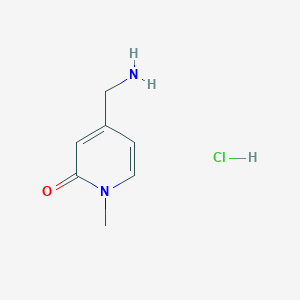
二盐酸(2-氨基乙基)(乙基)(2-甲基丁基)胺
描述
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride is a chemical compound that belongs to the family of aliphatic amines. It is commonly used in various industrial processes, such as the production of surfactants, resins, and dyes. This compound is a white crystalline solid with a melting point of 252-254°C and is soluble in water and ethanol.
科学研究应用
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of surfactants, resins, and dyes, contributing to various industrial processes.
准备方法
The synthesis of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride involves several steps. One common method includes the reaction of 2-methylbutylamine with ethylene oxide, followed by the addition of ethylamine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.
作用机制
The mechanism of action of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
(2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride can be compared with other similar compounds, such as:
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and physical properties.
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride: This compound has a similar structure but with a 2-methylpropyl group instead of a 2-methylbutyl group, resulting in different reactivity and applications.
The uniqueness of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine dihydrochloride lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various applications in research and industry.
属性
IUPAC Name |
N'-ethyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2.2ClH/c1-4-9(3)8-11(5-2)7-6-10;;/h9H,4-8,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUOBLFLTZBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN(CC)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)




![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)


![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)

![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
